Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate
Description
Systematic Nomenclature and Structural Identification
This compound, registered under Chemical Abstracts Service number 1381944-46-2, represents a complex fluorinated aromatic ester with a precisely defined molecular architecture. The systematic nomenclature of this compound reflects its biphenyl core structure, officially designated as methyl 2,4′-difluoro-3′-methoxy-[1,1′-biphenyl]-3-carboxylate, which accurately describes the positional arrangement of all substituents on the dual-ring system. The compound possesses a molecular formula of C15H12F2O3 and a molecular weight of 278.25 grams per mole, indicating the presence of fifteen carbon atoms, twelve hydrogen atoms, two fluorine atoms, and three oxygen atoms in its structure.
The structural identification of this compound reveals a biphenyl framework consisting of two phenyl rings connected by a single sigma bond, with specific substitution patterns that define its chemical identity. The first aromatic ring carries a fluoro substituent at the 2-position and serves as the attachment site for the carboxylate ester functionality at the 3-position, while the second aromatic ring features a fluoro group at the 4′-position and a methoxy group at the 3′-position. This substitution pattern creates a molecule with distinct electronic and steric properties that influence both its physical characteristics and chemical reactivity profiles.
The International Union of Pure and Applied Chemistry nomenclature system provides additional clarity regarding the compound's structure through its InChI representation: InChI=1S/C15H12F2O3/c1-19-13-8-9(6-7-12(13)16)10-4-3-5-11(14(10)17)15(18)20-2/h3-8H,1-2H3, which encodes the complete connectivity and stereochemical information of the molecule. The simplified molecular-input line-entry system notation, O=C(OC)C=1C=CC=C(C1F)C=2C=CC(F)=C(OC)C2, provides a linear representation that facilitates computational analysis and database searching.
Historical Context in Fluorinated Aromatic Ester Research
The development of fluorinated aromatic compounds, including complex esters such as this compound, traces its origins to the pioneering work in organofluorine chemistry that began in the nineteenth century. Alexander Borodin, renowned both for his contributions to classical music and chemistry, conducted the first nucleophilic replacement of a halogen atom by fluoride in 1862, establishing the foundational principles for halogen exchange reactions that would later become instrumental in fluorochemical industry. This early work laid the groundwork for the systematic introduction of fluorine atoms into organic molecules, a field that would eventually encompass the sophisticated fluorinated aromatic esters observed today.
The formation of aromatic carbon-fluorine bonds underwent significant advancement through the work of Schiemann, who developed aromatic fluorination methodology in 1927 using diazonium salts of aromatic amines in the presence of fluoroboric acid. This reaction, known as the Schiemann reaction, proved instrumental in the manufacture of fluoroaromatic compounds and established many of the synthetic routes still employed in contemporary fluorine chemistry. The evolution of these methodologies enabled the preparation of increasingly complex fluorinated aromatic systems, including those bearing multiple functional groups such as the methoxy and ester substituents found in the target compound.
The systematic study of fluoromalonate esters as versatile fluorine-containing building blocks emerged as a significant development in the preparation of complex organic molecules bearing fluorine attached to sp3 carbon in aliphatic systems and monofluorinated heterocycles. These fluorinated building blocks have become increasingly important as life-science programs seek more three-dimensional structures as hit-to-lead compounds, driving the requirement for polyfunctional fluorinated molecules in drug discovery projects. The availability of such building blocks has facilitated the development of new generations of fluorinated pharmaceuticals, paralleling the historical impact of fluorinated aromatic systems in medicinal chemistry.
The contemporary understanding of fluorinated aromatic esters benefits from decades of research into substituent effects and their influence on chemical reactivity and biological activity. Modern fluorochemical synthesis has evolved to incorporate sophisticated methodologies for the introduction of multiple fluorine atoms into complex aromatic frameworks, enabling the preparation of compounds such as this compound with precise control over regioselectivity and stereochemistry. This historical progression from simple fluorination reactions to complex multifunctional fluorinated molecules reflects the maturation of organofluorine chemistry as a distinct and vital area of chemical research.
Positional Isomerism and Substituent Effects in Biphenyl Benzoates
The biphenyl framework of this compound exemplifies the complex relationship between structural isomerism and molecular properties that characterizes substituted aromatic systems. Biphenyl compounds, formed by the connection of two benzene rings via a single sigma bond, exhibit unique conformational behavior that directly influences their optical and chemical properties. When biphenyl rings are substituted at ortho positions, the carbon atoms in the benzene rings maintain sp2 hybridization, resulting in restricted rotation across the sigma bond and forcing the rings to adopt perpendicular orientations to minimize steric hindrance.
The substitution pattern in this compound creates specific electronic and steric environments that influence both the compound's reactivity and its physical properties. The presence of fluorine substituents at both the 2-position of the benzoate ring and the 4′-position of the phenyl ring introduces electron-withdrawing effects that modify the electron density distribution throughout the aromatic system. These fluorine atoms, being highly electronegative, create localized regions of electron deficiency that can significantly impact the compound's behavior in both electrophilic and nucleophilic reactions.
The methoxy group positioned at the 3′-position of the phenyl ring contributes electron-donating character through both inductive and resonance effects, creating a complex electronic environment within the molecule. This electron-donating group can engage in resonance interactions with the aromatic π-system, potentially influencing the reactivity of distant positions through extended conjugation effects. The interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy group establishes a unique electronic landscape that distinguishes this compound from simpler monosubstituted aromatic systems.
Research into the base-catalyzed hydrolysis of phenyl esters of ortho-substituted benzoic acids has revealed the significant impact of substituent positioning on reaction kinetics and mechanisms. Studies involving fourteen model phenyl esters of 2-substituted benzoic acids demonstrated that neither one-parameter nor multiparameter Hammett-type descriptions could adequately account for the variability of experimental data obtained for these systems. This complexity arises from the unique interactions between ortho substituents and the reaction center, necessitating the development of specialized theoretical frameworks such as the AISE theory to understand substituent effects in these systems.
The rotational behavior of biphenyl systems significantly influences their chemical and physical properties, with substituent patterns determining the degree of conformational flexibility. Computational studies using ab initio molecular orbital calculations have elucidated the reactivity patterns of substituted biphenyl compounds, revealing correlations between thermodynamic stability and kinetic reactivity. These investigations have shown that the relative stabilities of reaction intermediates can be predicted based on frontier molecular orbital interactions, providing valuable insights into the reactivity patterns of complex substituted aromatic systems.
| Substituent Position | Electronic Effect | Steric Impact | Conformational Influence |
|---|---|---|---|
| 2-Fluoro (Benzoate Ring) | Electron-withdrawing | Minimal | Restricted rotation |
| 4′-Fluoro (Phenyl Ring) | Electron-withdrawing | Minimal | Ring orientation |
| 3′-Methoxy (Phenyl Ring) | Electron-donating | Moderate | Solubility enhancement |
| 3-Carboxylate (Benzoate Ring) | Electron-withdrawing | Significant | Ester reactivity |
The study of substituted benzoates has revealed temperature-dependent variations in inductive, resonance, and steric terms that govern their chemical behavior. Research examining the alkaline hydrolysis of substituted phenyl benzoates in aqueous tetrabutylammonium bromide solutions demonstrated that ortho substituents exhibit different susceptibility patterns compared to meta and para substituents. The inductive effect of ortho substituents was found to be approximately 0.2 units smaller on the ρ scale compared to meta and para substituents, indicating distinct mechanistic pathways for reactions involving ortho-substituted systems. These findings underscore the importance of precise substituent positioning in determining the chemical behavior of complex aromatic ester systems such as this compound.
Properties
IUPAC Name |
methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O3/c1-19-13-8-9(6-7-12(13)16)10-4-3-5-11(14(10)17)15(18)20-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAVCEGCGIXFDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=CC=C2)C(=O)OC)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743039 | |
| Record name | Methyl 2,4'-difluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-46-2 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2,4′-difluoro-3′-methoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,4'-difluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Fluoro-Methoxyphenylboronic Acid Derivatives
A critical intermediate is the 4-fluoro-3-methoxyphenylboronic acid or its derivatives. This can be synthesized by:
- Lithiation of 2-chloro-6-fluoroanisole (2,6-CFA) using n-butyllithium (n-BuLi) at low temperatures.
- Subsequent reaction with a boron source such as trimethyl borate (B(OMe)3) to install the boronic acid functionality.
- Acidification and extraction to isolate the boronic acid intermediate as a solid.
This method allows for regioselective functionalization on the aromatic ring, preserving the fluoro and methoxy substituents intact.
Solvent Optimization in Intermediate Isolation
Methyl isobutyl ketone (MIBK) has been identified as an effective solvent for extracting and isolating the boronic acid intermediate from aqueous solutions. Using MIBK:
- Facilitates phase separation between organic and aqueous layers.
- Minimizes solvent exchanges during subsequent synthetic steps.
- Enhances overall yield by reducing intermediate loss.
- Simplifies process complexity and lowers production costs.
This solvent choice is critical for industrial-scale synthesis, ensuring reproducibility and efficiency.
Cross-Coupling Reaction: Suzuki Coupling
The biaryl linkage between the methyl 2-fluorobenzoate moiety and the 4-fluoro-3-methoxyphenyl group is commonly formed via Suzuki-Miyaura cross-coupling:
- The fluoro-substituted boronic acid intermediate is reacted with a suitable aryl halide (e.g., methyl 2-fluoro-3-bromobenzoate).
- A palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) is employed.
- Base such as potassium carbonate or cesium carbonate is used to facilitate transmetalation.
- The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF), toluene, or mixtures with water at elevated temperatures (80–110 °C).
This step efficiently forms the C-C bond between the two aromatic rings with retention of the fluoro and methoxy substituents.
Esterification / Methylation Step
If the starting material is the corresponding benzoic acid, methylation to form the methyl ester can be achieved by:
- Treatment with methylating agents such as diazomethane or methyl iodide in the presence of a base.
- Alternatively, Fischer esterification using methanol and acid catalysts under reflux conditions.
In cases where the methyl ester is introduced prior to coupling, this step may be unnecessary.
Reaction Optimization and Yield Improvement
Key findings from research and patent disclosures highlight:
| Parameter | Optimization Approach | Effect on Yield / Purity |
|---|---|---|
| Solvent choice | Use of methyl isobutyl ketone (MIBK) | Increased yield, reduced solvent complexity |
| Catalyst system | Palladium complexes with phosphine ligands | Enhanced coupling efficiency |
| Base selection | Potassium carbonate or cesium carbonate | Improved transmetalation and reaction rate |
| Temperature control | 80–110 °C reaction temperature | Optimal balance between reaction rate and side reactions |
| Workup procedure | Efficient phase separation and extraction | Minimized intermediate loss |
These parameters collectively contribute to a robust and scalable synthetic protocol for Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Reagents / Conditions | Product / Intermediate |
|---|---|---|---|---|
| 1 | Lithiation and borylation | 2-chloro-6-fluoroanisole | n-BuLi, B(OMe)3, acidification | 4-fluoro-3-methoxyphenylboronic acid |
| 2 | Extraction / Isolation | Aqueous boronic acid solution | Methyl isobutyl ketone (MIBK) extraction | Isolated boronic acid in organic phase |
| 3 | Suzuki coupling | Boronic acid + methyl 2-fluoro-3-bromobenzoate | Pd catalyst, base (K2CO3/Cs2CO3), DMF/toluene, 80–110 °C | Biaryl intermediate (this compound) |
| 4 | Esterification (if needed) | Corresponding acid intermediate | Methyl iodide or Fischer esterification conditions | Final methyl ester product |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid.
Reduction: 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Substitution Reactions : The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
- Oxidation Reactions : The ester group can be oxidized to form the corresponding carboxylic acid.
- Reduction Reactions : The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Biology
The compound is being investigated for its potential biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that methyl derivatives may inhibit Mycobacterium tuberculosis enzymes, indicating potential as antimicrobial agents.
- Anticancer Activity : Research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation. In vitro studies have shown that modifications in the methoxy and fluorine substituents significantly affect the compound's potency against various cancer cell lines.
Medicine
This compound is explored as a potential pharmaceutical intermediate in the development of new drugs. Its structural similarity to known bioactive compounds positions it as a candidate for further investigation in drug discovery.
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in:
- Advanced Materials : Used in developing polymers with specific properties.
- Organic Electronics : Compounds like this compound are being researched for use in organic light-emitting diodes (OLEDs) and organic semiconductors due to their electron-withdrawing characteristics.
Case Studies and Research Findings
-
Antimicrobial Screening :
- A study screened over 150,000 compounds for their ability to inhibit Mycobacterium tuberculosis enzymes, where methyl derivatives showed promising results as potential inhibitors.
-
Anticancer Studies :
- Research on phenolic compounds has demonstrated that modifications can lead to enhanced cytotoxicity against various cancer cell lines, indicating that this compound could follow similar trends.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physical Properties
The following table highlights key structural and physical properties of Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate and related compounds:
Key Observations :
- Substituent Positioning: The placement of fluorine and methoxy groups significantly influences electronic properties.
- Functional Groups : The nitro group in Methyl 3-(4-fluoro-3-methoxyphenyl)-5-nitrobenzoate introduces strong electron-withdrawing effects, which may alter reactivity in synthetic pathways compared to fluoro/methoxy-substituted analogs .
Cytotoxicity:
- Methyl benzoate (CAS: 93-58-3) exhibits cytotoxicity in HeLa cells, A. flavus, and lung fibroblasts .
- Ethyl benzoate (CAS: 93-89-0) shows similar cytotoxicity in Hep-2 cells .
Irritation Potential:
- Methyl and ethyl benzoates are classified as grade 1 ocular irritants (severe irritation), while longer-chain analogs like C12-15 alkyl benzoates are mild . The fluorinated analogs may exhibit similar or reduced irritation depending on substituent polarity.
Biological Activity
Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer properties, and its role as a pharmaceutical intermediate.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H12F2O3
- Molecular Weight : 278.25 g/mol
- CAS Number : 1381944-46-2
The compound features multiple fluorine and methoxy groups, which contribute to its unique chemical properties and biological activities.
Synthesis Methods
The synthesis of this compound typically involves the esterification of 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid with methanol, often using sulfuric acid as a catalyst. This method can be optimized for industrial production through advanced techniques such as continuous flow reactors and purification processes like distillation and crystallization .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
These findings suggest that the compound could be a viable candidate for developing new antimicrobial agents, particularly in light of rising antibiotic resistance .
Anticancer Activity
This compound has also been investigated for its potential anticancer properties. Studies have indicated that compounds with similar structural motifs can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
In vitro studies have shown that modifications in the methoxy and fluorine substituents significantly affect the compound's potency against cancer cell lines. The presence of electron-withdrawing groups like fluorine enhances the compound's ability to interact with biological targets, potentially leading to improved anticancer activity .
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interfere with cellular signaling pathways involved in proliferation and survival, similar to other benzoate derivatives.
Case Studies and Research Findings
- Antimicrobial Screening : A study screened over 150,000 compounds for their ability to inhibit Mycobacterium tuberculosis enzymes, where methyl derivatives showed promising results as potential inhibitors .
- Anticancer Studies : Research on phenolic compounds has demonstrated that modifications can lead to enhanced cytotoxicity against various cancer cell lines, indicating that this compound could follow similar trends .
Q & A
Q. Answer :
- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (4:1 to 1:1) to separate esters from unreacted acids or coupling byproducts .
- Recrystallization : Dissolve the crude product in hot ethanol or methanol and cool slowly to 4°C. The compound’s low solubility in polar solvents (due to fluorine and methoxy groups) favors crystallization .
- HPLC : For high-purity requirements (>99%), employ reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Q. Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood due to potential volatility .
- First-Aid Measures : In case of inhalation, move to fresh air. For skin contact, wash with soap and water. Avoid ingestion; if ingested, seek medical attention immediately .
- Storage : Store in airtight containers at 2–8°C, away from light and oxidizing agents .
Advanced: How can regioselectivity challenges in fluorination and methoxylation during synthesis be addressed?
Answer :
Regioselectivity is influenced by:
- Electrophilic Fluorination : Use Selectfluor® or N-fluoropyridinium salts to direct fluorine to electron-rich aromatic positions. Steric hindrance from the methoxy group may shift fluorination to the ortho position .
- Methoxylation : Protect reactive sites with tert-butyldimethylsilyl (TBS) groups before introducing methoxy via nucleophilic substitution. Deprotect post-reaction using TBAF .
Validation : Confirm regiochemistry via NOESY NMR or X-ray crystallography .
Advanced: What analytical challenges arise in characterizing this compound using NMR, and how can they be mitigated?
Q. Answer :
- Fluorine Coupling : ¹⁹F NMR is essential to resolve splitting patterns from adjacent fluorine atoms. Use deuterated DMSO or CDCl₃ as solvents .
- Overlapping Peaks : For ¹H NMR, employ high-field instruments (≥500 MHz) and 2D techniques (HSQC, HMBC) to assign aromatic protons .
- Quantification : Integrate ester methyl protons (δ 3.8–4.0 ppm) against internal standards like TMS.
Advanced: What mechanisms underlie the biological activity of structurally related fluorinated benzoates, and how might this compound be screened for similar effects?
Q. Answer :
- Mechanistic Insights : Analogous compounds (e.g., sulfonylurea herbicides) inhibit acetolactate synthase (ALS) by binding to its catalytic site . Fluorine enhances lipophilicity and target affinity.
- Screening Methods :
Advanced: How should researchers resolve contradictions between predicted (LogP) and experimental solubility data?
Q. Answer :
- LogP vs. Solubility : While LogP (e.g., ~3.5 predicted) suggests moderate hydrophobicity, experimental solubility in water may be <0.1 mg/mL due to crystallinity.
- Mitigation Strategies :
Advanced: What methodologies validate the stability of this compound under varying storage conditions?
Q. Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 4–8 weeks. Monitor degradation via HPLC-MS .
- Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf life .
Key Findings : Stability is highest in anhydrous, light-protected environments (<10% degradation over 6 months at 25°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
